molecular formula C19H14O4 B12408454 (2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate

(2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B12408454
M. Wt: 306.3 g/mol
InChI Key: QNSHUINNWDSBEP-ZHACJKMWSA-N
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Description

(2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate is a chemical compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in bioimaging.

    Medicine: Explored for its anti-inflammatory, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of (2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

(2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C19H14O4/c1-13-6-8-14(9-7-13)10-11-18(20)23-17-12-19(21)22-16-5-3-2-4-15(16)17/h2-12H,1H3/b11-10+

InChI Key

QNSHUINNWDSBEP-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)OC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)OC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

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